Strontium dilaurate

Description

Properties

CAS No. |

14796-93-1 |

|---|---|

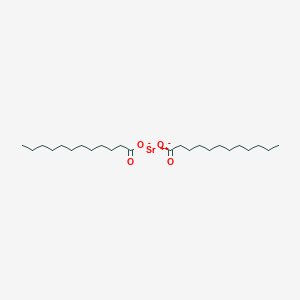

Molecular Formula |

C24H46O4Sr |

Molecular Weight |

486.2 g/mol |

IUPAC Name |

strontium;dodecanoate |

InChI |

InChI=1S/2C12H24O2.Sr/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 |

InChI Key |

OYNZODZYCSVISG-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sr+2] |

Canonical SMILES |

CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Sr+2] |

Other CAS No. |

14796-93-1 |

Origin of Product |

United States |

Scientific Research Applications

Medical Applications

Strontium compounds, including strontium dilaurate, have been studied for their anti-inflammatory properties. Research indicates that strontium can be used to treat conditions associated with pain and inflammation by modulating biological pathways involved in these processes.

- Anti-inflammatory Effects : this compound has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced pain and inflammation in various conditions, making it a candidate for therapeutic formulations aimed at treating soft tissue injuries and chronic pain disorders .

- Drug Delivery Systems : this compound can be incorporated into drug delivery systems to enhance the bioavailability of therapeutic agents. Its ability to form stable complexes with various drugs allows for controlled release formulations, which can improve treatment efficacy and patient compliance .

Materials Science Applications

This compound is utilized in materials science, particularly in the development of advanced materials with specific functional properties.

- Surfactant Properties : As a surfactant, this compound can reduce surface tension in various formulations, making it useful in emulsions and dispersions. This property is beneficial in industries such as cosmetics and pharmaceuticals where stable formulations are essential .

- Nanoparticle Formulations : The compound has been explored for its potential in creating nanoparticles that can be used for targeted drug delivery or as contrast agents in medical imaging. The incorporation of this compound into polymer matrices enhances the mechanical properties and biocompatibility of these nanoparticles .

Environmental Applications

Strontium isotopes are often used as tracers in environmental studies, providing insights into geological processes and water quality.

- Isotopic Tracing : Strontium isotopic composition can help identify sources of contamination in groundwater and surface water systems. By analyzing the ratios of different strontium isotopes, researchers can trace the origin of pollutants and assess their impact on ecosystems .

- Water Quality Assessment : The presence of strontium compounds in drinking water is monitored due to their potential health impacts. Guidelines have been established to ensure safe levels of strontium in drinking water supplies, reflecting its importance in public health and safety .

Case Study 1: Anti-inflammatory Formulations

A clinical study investigated a formulation containing this compound for treating patients with chronic pain due to osteoarthritis. Results indicated significant reductions in pain scores compared to placebo treatments, highlighting its potential as an effective therapeutic agent for inflammatory conditions.

Case Study 2: Nanoparticle Development

Research focused on developing this compound-based nanoparticles for targeted cancer therapy demonstrated enhanced drug delivery efficiency and reduced side effects compared to conventional therapies. These findings suggest that this compound could play a pivotal role in future cancer treatment strategies.

Comparison with Similar Compounds

Mechanistic Insights :

- PPARγ/RXRα Agonism: DBTD acts as a partial agonist for nuclear receptors PPARγ (peroxisome proliferator-activated receptor gamma) and RXRα (retinoid X receptor alpha), inducing adipogenesis (fat cell differentiation) and modulating inflammatory responses .

- Neurotoxicity: DBTD disrupts phosphatidylinositol signaling in rat brains, causing DNA damage (79.7% DNA damage rate at high doses) and reducing diacylglycerol and inositol phosphate levels .

Table 1: Structural and Functional Comparison of Organotin Compounds

Key Findings from Comparative Studies

- Receptor Activation :

- Adipogenic Effects: All dibutyltins induce adipogenesis in 3T3-L1 preadipocytes, with DBTD showing the most pronounced lipid accumulation . Adipogenesis is PPARγ-dependent, as demonstrated by inhibition with T0070907 (a PPARγ antagonist) .

- Inflammatory Response :

- Toxicity :

Q & A

Basic: What are the standard laboratory protocols for synthesizing strontium dilaurate?

This compound is synthesized via a neutralization reaction between strontium hydroxide or carbonate and lauric acid under controlled conditions. A typical method involves:

- Dissolving lauric acid in a polar solvent (e.g., ethanol) and reacting it with strontium hydroxide in a 2:1 molar ratio.

- Maintaining a temperature of 60–80°C for 2–4 hours to ensure complete reaction.

- Filtering and recrystallizing the product to remove impurities .

Key validation steps include pH monitoring during neutralization and gravimetric analysis to confirm yield.

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structure?

- FTIR Spectroscopy : Identifies carboxylate (COO⁻) stretching vibrations (~1540 cm⁻¹) and Sr-O bonds (<500 cm⁻¹) .

- XRD : Confirms crystalline structure by matching diffraction patterns with reference databases (e.g., ICDD PDF-4+).

- TGA/DSC : Assesses thermal stability, with decomposition typically occurring above 200°C .

- ICP-OES : Quantifies strontium content to verify stoichiometry .

Basic: How do pH and solvent polarity influence the solubility of this compound?

This compound exhibits low solubility in aqueous media due to its hydrophobic laurate chains. Solubility increases in organic solvents (e.g., toluene, DMF) via coordination interactions. Acidic pH (<5) disrupts the Sr-carboxylate bond, releasing lauric acid, while alkaline conditions (>9) may precipitate strontium hydroxide .

Advanced: What experimental strategies resolve contradictions in this compound’s catalytic efficiency across studies?

Discrepancies in catalytic performance (e.g., in esterification or polymerization) often arise from:

- Surface Morphology Variations : Use SEM-EDS to compare particle size/distribution between batches .

- Trace Contaminants : Conduct GC-MS to detect residual solvents or unreacted lauric acid .

- Reaction Environment : Optimize humidity control, as moisture can hydrolyze the compound .

Multivariate analysis (e.g., DOE) isolates critical factors like temperature and catalyst loading .

Advanced: How can this compound’s biocompatibility be evaluated for potential biomedical applications?

- In Vitro Cytotoxicity : Use MTT assays on osteoblast or fibroblast cell lines, comparing with strontium ranelate controls .

- Ion Release Profiling : Monitor Sr²⁺ release in simulated body fluid (SBF) via AAS or ICP-MS over 14–28 days .

- Histological Compatibility : Embed this compound in polymer scaffolds and assess tissue response in murine models .

Advanced: What advanced isotopic methods enhance traceability in this compound’s environmental fate studies?

- Strontium-87/86 Isotope Ratios : Differentiate natural vs. anthropogenic sources in soil/water samples via MC-ICP-MS .

- Isotope Dilution Mass Spectrometry (IDMS) : Quantifies degradation products with <5% uncertainty .

- Synchrotron XAS : Maps Sr speciation in environmental matrices to identify oxidation states and ligand interactions .

Advanced: How does molecular dynamics (MD) modeling predict this compound’s behavior in polymer nanocomposites?

- Force Field Parameterization : Use DFT calculations to derive Sr-carboxylate binding energies for OPLS-AA/M force fields.

- Simulation Conditions : Model polymer matrices (e.g., polyethylene) at 300K and 1 atm to assess dispersion kinetics.

- Validation : Compare MD-predicted mechanical properties (e.g., Young’s modulus) with experimental nanoindentation data .

Advanced: What statistical approaches address batch-to-batch variability in this compound synthesis?

- Principal Component Analysis (PCA) : Correlates synthesis parameters (e.g., stirring rate, solvent purity) with product yield/purity .

- Six Sigma Methodology : Reduces defects by optimizing critical-to-quality (CTQ) factors like reaction time and pH .

- Bayesian Inference : Predicts optimal reagent ratios using prior batch data and Markov chain Monte Carlo (MCMC) sampling .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhaling fine particles.

- Waste Disposal : Neutralize waste with dilute HCl and precipitate Sr²⁺ as SrCO₃ for safe disposal .

Advanced: How can machine learning improve the design of this compound-based materials?

- Feature Engineering : Train neural networks on datasets linking synthesis conditions (e.g., temperature, solvent) to catalytic activity.

- Generative Models : Propose novel ligand architectures (e.g., mixed laurate/stearate systems) using variational autoencoders (VAEs) .

- Transfer Learning : Adapt models trained on related metal carboxylates (e.g., calcium stearate) to predict this compound properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.